2-Hydroxy-1-(2-methylnaphthalen-1-yl)ethan-1-one
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Overview
Description
2-hydroxy-1-(2-methylnaphthalen-1-yl)ethanone is a chemical compound with the molecular formula C13H12O2 It is known for its unique structure, which includes a hydroxyl group and a naphthalene ring with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(2-methylnaphthalen-1-yl)ethanone typically involves the reaction of 2-methylnaphthalene with appropriate reagents to introduce the hydroxyl and ethanone groups. One common method involves the Friedel-Crafts acylation of 2-methylnaphthalene followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-(2-methylnaphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for further substitution.
Major Products
Oxidation: Formation of 2-methylnaphthalene-1,2-dione or 2-methylnaphthalene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-1-(2-methylnaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-1-(2-methylnaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-hydroxy-1-(2-methylnaphthalen-1-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ethanone groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
2-methylnaphthalene-1-ol: Similar structure but lacks the ethanone group.
1-(2-methylnaphthalen-1-yl)ethanone: Similar structure but lacks the hydroxyl group.
Uniqueness
2-hydroxy-1-(2-methylnaphthalen-1-yl)ethanone is unique due to the presence of both a hydroxyl group and an ethanone group on the naphthalene ring
Properties
CAS No. |
583860-01-9 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-hydroxy-1-(2-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10-4-2-3-5-11(10)13(9)12(15)8-14/h2-7,14H,8H2,1H3 |
InChI Key |
LIAKUKLBPAXANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)CO |
Origin of Product |
United States |
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